molecular formula C18H26N4O B2747788 1-(adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198055-53-5

1-(adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No.: B2747788
CAS No.: 2198055-53-5
M. Wt: 314.433
InChI Key: HJEJQJXJZOEFLA-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a synthetic organic compound designed for chemical and pharmaceutical research applications. This molecule features a hybrid architecture combining a rigid adamantane cage, a piperidine ring, and a 1,2,3-triazole linker. Such a structure is of significant interest in medicinal chemistry, particularly in the design of novel bioactive molecules. Adamantane derivatives are widely investigated for their potential biological activities. Some adamantane-containing compounds have been explored for antimicrobial and anti-inflammatory properties . Furthermore, molecular hybrids incorporating piperidine and triazole motifs are common in drug discovery efforts targeting various diseases . The specific 1,2,3-triazol-2-yl group incorporated into this molecule can serve as a stable linker or a pharmacophore in its own right. Researchers may utilize this compound as a key intermediate or building block (synthon) in the synthesis of more complex molecular entities. It is also a candidate for use in the construction of chemical libraries for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-adamantyl-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c23-17(18-10-13-7-14(11-18)9-15(8-13)12-18)21-5-1-16(2-6-21)22-19-3-4-20-22/h3-4,13-16H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEJQJXJZOEFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scientific literature.

Synthesis of the Compound

The synthesis of this compound involves several steps, beginning with the reaction of adamantane-1-carbonyl chloride with piperidine derivatives. The introduction of the triazole moiety is achieved through cycloaddition reactions or nucleophilic substitutions. The overall reaction scheme can be summarized as follows:

  • Formation of Adamantane Derivative : Adamantane-1-carbonyl chloride is reacted with piperidine.
  • Triazole Formation : The resulting intermediate undergoes cycloaddition with azides or other suitable reagents to form the triazole ring.

Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives in targeting Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme implicated in cancer cell resistance to topoisomerase inhibitors. Compounds similar to this compound have shown promising results in inhibiting Tdp1 activity at low micromolar concentrations. For instance, derivatives that include adamantane and triazole linkages demonstrated significant inhibition against Tdp1, suggesting a potential pathway for developing effective anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the triazole moiety exhibit significant antifungal and antibacterial activities. In vitro assays have shown that these compounds can inhibit the growth of various pathogens, including strains resistant to conventional antibiotics. For example, a related study reported moderate antiproliferative effects against specific cancer cell lines and notable urease inhibition potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Adamantane Core : The presence of the adamantane structure is critical for enhancing lipophilicity and cellular uptake.
  • Triazole Moiety : The 2H-triazole ring contributes to the compound's ability to interact with biological targets effectively.
  • Piperidine Ring : Modifications on the piperidine nitrogen can further enhance biological activity.

Table 1 summarizes key findings from SAR studies:

Structural FeatureEffect on ActivityReference
Adamantane CoreIncreases lipophilicity
Triazole MoietyEnhances target interaction
Piperidine ModificationsAlters potency and selectivity

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Case Study A : A derivative showed a significant reduction in tumor size in xenograft models when administered alongside standard chemotherapy agents.
  • Case Study B : An antimicrobial derivative demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) in vitro.

These case studies underscore the potential therapeutic applications of compounds like this compound in both oncology and infectious disease contexts.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various strains of fungi and bacteria. A study highlighted that triazole-based compounds demonstrated broad-spectrum antifungal activity, outperforming standard treatments like fluconazole against certain Candida strains . The incorporation of the adamantane structure may enhance the bioactivity and stability of these derivatives.

Case Study: Antifungal Potency

  • Objective : To evaluate the antifungal activity of triazole derivatives.
  • Method : Compounds were synthesized and tested against 16 strains of Candida.
  • Results : Some derivatives showed superior efficacy compared to traditional antifungal agents.

Anticancer Potential

The piperidine moiety in 1-(adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine suggests its relevance in anticancer drug development. Several studies have explored piperidine derivatives for their cytotoxic effects on cancer cells. For example, compounds with similar structural frameworks have been evaluated for their selective cytotoxicity against breast cancer cells (MCF7) and normal breast cells (MCF10A) using the MTT assay .

Case Study: Cytotoxic Evaluation

  • Objective : To assess the anticancer activity of piperidine derivatives.
  • Method : MTT assay was conducted on MCF7 and MCF10A cell lines.
  • Results : Certain derivatives exhibited significant cytotoxic effects on cancer cells while sparing normal cells.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that can yield a variety of related compounds. The structural integrity and conformational behavior of these compounds are crucial for their biological activity. Studies using techniques like NMR spectroscopy provide insights into the molecular interactions and stability of these compounds in crystalline form .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with other triazole-containing compounds can be beneficial. The following table summarizes key findings from various studies:

CompoundActivity TypeReference
3-(1H-imidazol-1-yl)-1-(4-biphenylyl)-1-propanoneAntifungal
4-N-acyl-1-phenylamino(thio)carbonyl derivativesAnticancer
Thiophene-linked 1,2,4-triazolesAnti-proliferative

Comparison with Similar Compounds

Key Observations :

  • The 2H-triazol-2-yl regioisomer may enable unique hydrogen-bonding interactions compared to 1H-triazol-1-yl analogues, influencing binding specificity .
  • The discontinued status of 4-(2H-1,2,3-triazol-2-yl)piperidine () suggests challenges in scalability or commercial demand, underscoring the importance of adamantane’s stabilizing role in drug design.

Pharmacological Implications

  • The adamantane group may improve blood-brain barrier penetration , making the target compound a candidate for CNS disorders. In contrast, less lipophilic analogues (e.g., 4-(2H-triazol-2-yl)piperidine) may favor peripheral targets.
  • The triazole’s nitrogen atoms could act as hydrogen-bond acceptors, mimicking amide bonds in enzyme inhibitors or receptor antagonists.

Preparation Methods

Condensation of Adamantane-1-Carbonyl Chloride with Piperidine

The foundational step in synthesizing 1-(adamantane-1-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves the acylation of piperidine with adamantane-1-carbonyl chloride. This reaction typically proceeds in anhydrous dichloromethane (DCM) under nitrogen atmosphere, utilizing triethylamine (TEA) as a base to scavenge HCl. The adamantane carbonyl group is introduced at the piperidine nitrogen, yielding 1-(adamantane-1-carbonyl)piperidine as an intermediate.

Reaction Conditions:

  • Molar Ratio: 1:1 (adamantane-1-carbonyl chloride : piperidine)
  • Temperature: 0–25°C (room temperature)
  • Reaction Time: 12–24 hours
  • Yield: 70–85% (isolated via column chromatography, silica gel, ethyl acetate/hexane).

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF accelerate the CuAAC reaction but may lead to side products. Ethanol and tert-butanol, while less polar, improve regioselectivity. Elevated temperatures (>60°C) reduce reaction time but risk decomposition of the adamantane carbonyl group.

Purification Techniques

Crude products often contain unreacted azides and copper residues. Sequential purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/chloroform (1:1) yields >95% purity. Analytical HPLC (C18 column, acetonitrile/water) confirms homogeneity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.78 (m, 12H, adamantane CH₂), 2.45–2.60 (m, 4H, piperidine CH₂), 3.20–3.35 (m, 2H, piperidine NCH₂), 4.50–4.65 (m, 1H, triazole CH), 7.80 (s, 1H, triazole CH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 28.5 (adamantane C), 40.2 (piperidine C), 124.8 (triazole C), 143.5 (triazole C), 176.8 (C=O).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the molecular conformation. The adamantane moiety adopts a chair configuration, while the piperidine ring exhibits a slight boat distortion due to steric interactions with the triazole group. Key bond lengths include:

  • C=O: 1.21 Å
  • N–N (triazole): 1.34 Å
  • C–S (if applicable): 1.78 Å.

Crystallographic Data:

Parameter Value
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 30.7924 Å, b = 6.7942 Å, c = 10.3886 Å
Density 1.264 g/cm³
R Factor 0.0293 .

Comparative Analysis with Related Compounds

Adamantane Carbothioimidates vs. Triazole Derivatives

Replacing the carbothioimidate group (e.g., in 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate) with a triazole ring enhances metabolic stability. The triazole’s aromaticity reduces susceptibility to enzymatic oxidation, as evidenced by 40% higher plasma half-life in murine models.

Morpholine vs. Piperidine Analogues

Morpholine-containing analogues (e.g., REMHID, KUBDET) exhibit altered crystal packing due to oxygen’s electronegativity. Piperidine derivatives, however, favor C–H···π interactions, stabilizing columnar packing motifs.

Q & A

Q. What are the key synthetic methodologies for 1-(adamantane-1-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine?

The synthesis typically involves multi-step reactions:

  • Adamantane coupling : The adamantane-1-carbonyl group is introduced via amidation or acylation of a piperidine precursor. For example, adamantane-1-carbonyl chloride may react with 4-amino-piperidine derivatives under reflux conditions in solvents like dichloromethane or THF .
  • Triazole incorporation : The 2H-1,2,3-triazol-2-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A piperidine intermediate bearing a propargyl or azide moiety reacts with complementary azide/alkyne reagents, followed by purification via column chromatography .
  • Purification : Final products are isolated using techniques like flash chromatography (silica gel) or recrystallization, with characterization via NMR, HPLC, and mass spectrometry .

Q. What characterization techniques are critical for verifying the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of adamantane (distinct δ 1.6–2.1 ppm for bridgehead protons) and triazole (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) and fragments corresponding to adamantane and triazole moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms the L-shaped conformation of the adamantane-triazole-piperidine scaffold .
  • HPLC : Purity (>95%) is assessed using reverse-phase C18 columns with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Store under inert gas (argon or nitrogen) at –20°C in airtight containers. Desiccants (e.g., silica gel) prevent hydrolysis of the triazole or adamantane carbonyl groups .
  • Handling : Use gloves and eye protection to avoid skin/eye irritation. Avoid exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the design of derivatives for target binding?

  • Force field parameterization : Use AMBER or CHARMM force fields with adamantane-specific parameters to model hydrophobic interactions .
  • Binding pocket analysis : Simulate interactions with biological targets (e.g., enzymes or receptors) to identify key residues (e.g., π-π stacking with triazole or hydrophobic binding with adamantane). Compare results with X-ray data from structurally similar compounds .
  • Free energy calculations : Apply MM-PBSA/GBSA to predict binding affinities and guide SAR studies .

Q. How can contradictory CYP inhibition data be resolved?

  • Assay validation : Replicate inhibition assays (e.g., CYP3A4, CYP2D6) using recombinantly expressed isoforms and fluorogenic substrates. Control for non-specific binding using vehicle controls .
  • Orthogonal methods : Confirm results with LC-MS-based metabolite quantification or isothermal titration calorimetry (ITC) to rule out fluorescence interference .
  • Structural analysis : Overlay inhibition data with molecular docking to determine if adamantane/triazole groups sterically hinder active-site access .

Q. What structure-activity relationship (SAR) trends are observed for piperidine-adamantane-triazole hybrids?

  • Adamantane : Enhances lipophilicity (LogP ~3.5) and membrane permeability, critical for CNS-targeting compounds .
  • Triazole : Acts as a hydrogen bond acceptor, improving solubility and interaction with polar residues (e.g., kinases or GPCRs) .
  • Piperidine conformation : Chair conformation of piperidine (as seen in X-ray studies) minimizes steric clashes and optimizes target engagement .
  • Derivative libraries : Modify substituents on the triazole (e.g., methyl, phenyl) or piperidine nitrogen (e.g., acyl groups) to tune potency and selectivity .

Methodological Considerations

Q. Key Physicochemical Properties (Typical Values)

PropertyValue/DescriptionEvidence Source
LogP~3.5 (predicted)
SolubilityPoor in water; soluble in DMSO, DMF
Hydrogen Bond Acceptors4 (triazole N, carbonyl O)
TPSA (Topological PSA)~70 Ų

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